

h-Met-otbu.hcl solid-phase peptide synthesis (SPPS) protocol

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Compound of Interest

Compound Name: *h-Met-otbu.hcl*

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An Application Note and Protocol for Solid-Phase Peptide Synthesis (SPPS) of Methionine-Containing Peptides

Introduction

Methionine (Met) is a crucial amino acid in many biologically active peptides. Its thioether side chain, however, presents unique challenges during Fmoc/tBu-based solid-phase peptide synthesis (SPPS), particularly during the final acidolytic cleavage step. This document provides a detailed protocol for the synthesis of methionine-containing peptides, with a focus on mitigating common side reactions. While the user specified **H-Met-OtBu.HCl**, this derivative, with its protected C-terminus, is typically used for loading onto specific resins like 2-chlorotrityl chloride or in solution-phase synthesis. The following protocols will focus on the more common Fmoc-SPPS workflow, which utilizes Fmoc-Met-OH for chain elongation and addresses the critical challenges associated with the methionine residue.

The primary side reactions involving methionine during SPPS are oxidation and S-alkylation.^[1]^[2]

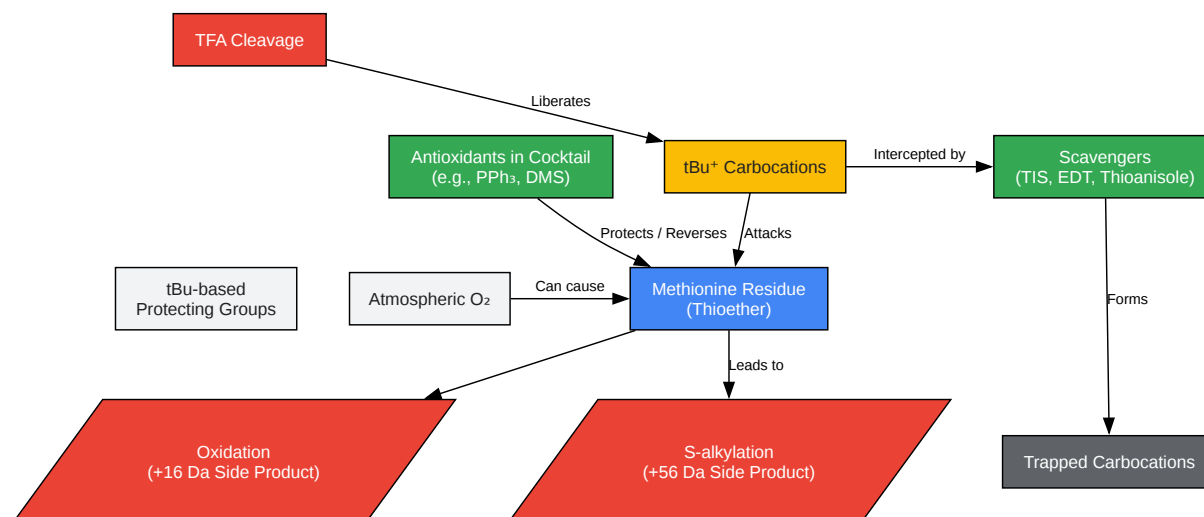
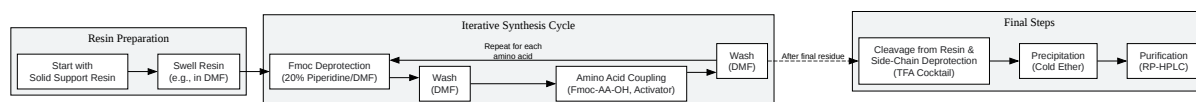
- **Oxidation:** The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)), which results in an unexpected mass increase of +16 Da.^[3]^[4] This can occur due to air exposure or during the cleavage process.^[5]
- **S-alkylation:** During the final cleavage with trifluoroacetic acid (TFA), carbocations liberated from tert-butyl (tBu) protecting groups can alkylate the methionine side chain. This leads to

the formation of an S-tert-butylsulfonium salt, observed as a mass increase of +56 Da.

These side reactions are acid-catalyzed and occur predominantly during the final cleavage and deprotection step. The use of specific cleavage cocktails containing "scavengers" is essential to trap reactive carbocations and prevent these modifications.

Experimental Workflow for Fmoc-SPPS

The general workflow for Fmoc solid-phase peptide synthesis involves the iterative removal of the N-terminal Fmoc protecting group, followed by the coupling of the next Fmoc-protected amino acid until the desired sequence is assembled. The process concludes with the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.



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